molecular formula C8H8BrIO B1392948 4-Bromo-2-ethoxy-1-iodobenzene CAS No. 943742-29-8

4-Bromo-2-ethoxy-1-iodobenzene

Cat. No.: B1392948
CAS No.: 943742-29-8
M. Wt: 326.96 g/mol
InChI Key: PVWXWVPXFCPJNO-UHFFFAOYSA-N
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Description

4-Bromo-2-ethoxy-1-iodobenzene (CAS 943742-29-8) is a halogenated benzene derivative of high interest in chemical and pharmaceutical research. This compound, with a molecular formula of C₈H₈BrIO and a molecular weight of 326.96 g/mol, is characterized by its high purity, typically 95% or greater . Its structure features both bromo and iodo substituents on the aromatic ring, making it a versatile and valuable building block for synthetic organic chemistry. The presence of multiple halogens allows for selective, stepwise metal-halogen exchange reactions and cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. This enables researchers to strategically construct more complex, functionalized molecules . The ethoxy group is an electron-donating substituent that influences the electronic properties of the ring and can serve as a protected phenolic group for further modification. This compound is supplied for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic uses, or for human consumption. Proper handling procedures should be followed, and it is recommended to store the material sealed in a dry, room-temperature environment .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-ethoxy-1-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrIO/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWXWVPXFCPJNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Reactivity and Mechanistic Investigations of 4 Bromo 2 Ethoxy 1 Iodobenzene

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, especially with palladium, has become an indispensable tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.org For polyhalogenated substrates like 4-Bromo-2-ethoxy-1-iodobenzene, the ability to selectively activate one halogen over another is a key challenge and a significant area of research.

Palladium-Catalyzed Suzuki-Miyaura Coupling: Selective Functionalization at Aryl Halide Sites

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a powerful method for forming C(sp²)–C(sp²) bonds. mdpi.comrsc.org In the context of di- or polyhalogenated aromatic compounds, the selectivity of the reaction is of paramount importance.

The selective activation of the C-I bond over the C-Br bond is a well-established principle in palladium-catalyzed cross-coupling reactions. This selectivity is primarily attributed to the difference in bond dissociation energies (BDEs), with the C-I bond being weaker and therefore more susceptible to oxidative addition to the palladium(0) catalyst. This crucial first step of the catalytic cycle dictates which halogen will be substituted. nih.gov

Research has demonstrated that in the Suzuki-Miyaura coupling of dihalogenated benzenes, the reaction can be tuned to selectively favor the arylation at the iodine-bearing carbon. nih.gov For instance, studies on related dihalobenzenes have shown that by carefully selecting the palladium catalyst, ligands, and reaction conditions, it is possible to achieve high yields of the mono-arylated product resulting from C-I bond cleavage, leaving the C-Br bond intact for subsequent transformations. mdpi.comnih.gov

Table 1: Illustrative Suzuki-Miyaura Coupling Selectivity
SubstrateBoronic AcidCatalyst SystemMajor ProductSelectivity (C-I vs. C-Br)
1-Bromo-4-iodobenzene (B50087)Phenylboronic acidPd(PPh₃)₄, Na₂CO₃4-Bromo-1,1'-biphenylHigh

The presence of an ethoxy group at the 2-position of this compound introduces both electronic and steric effects that can influence the reactivity of the adjacent halogen atoms. Electronically, the ethoxy group is an electron-donating group, which can increase the electron density of the aromatic ring and potentially affect the rate of oxidative addition.

Sterically, the ethoxy group can hinder the approach of the bulky palladium catalyst to the ortho-iodine atom. However, in many palladium-catalyzed reactions, the electronic effects often play a dominant role. For Suzuki-Miyaura couplings, the increased electron density from the ethoxy group can sometimes facilitate the oxidative addition step. The precise impact will depend on the interplay between these electronic and steric factors, as well as the specific ligands on the palladium catalyst.

Sonogashira Cross-Coupling Reactions: Alkynyl Functionalization

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction that couples terminal alkynes with aryl or vinyl halides, providing a direct route to substituted alkynes. organic-chemistry.orgresearchgate.net Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on polyhalogenated substrates like this compound can proceed with high chemoselectivity.

The preferential reaction at the C-I bond is also observed in Sonogashira couplings. This allows for the selective introduction of an alkynyl group at the 1-position of this compound, while preserving the bromine atom for further synthetic modifications. The reaction is typically carried out under mild conditions, and a wide range of functionalized alkynes can be employed. organic-chemistry.orgbeilstein-journals.org

Table 2: Representative Sonogashira Coupling of a Dihaloarene
SubstrateAlkyneCatalyst SystemMajor ProductYield
1-Bromo-4-iodobenzenePhenylacetylene (B144264)PdCl₂(PPh₃)₂, CuI, Et₃N1-Bromo-4-(phenylethynyl)benzeneGood to Excellent

Stille and Negishi Cross-Coupling Reactions with Polyhalogenated Substrates

The Stille and Negishi couplings are other powerful palladium-catalyzed C-C bond-forming reactions that utilize organotin and organozinc reagents, respectively. libretexts.orgwikipedia.orgresearchgate.net These reactions also exhibit a high degree of selectivity for the C-I bond over the C-Br bond in polyhalogenated aromatic compounds.

The general mechanism for these reactions follows the familiar pattern of oxidative addition, transmetalation, and reductive elimination. nih.gov The weaker C-I bond undergoes preferential oxidative addition to the palladium(0) catalyst, enabling the selective functionalization at that position. The choice between Stille and Negishi coupling often depends on the functional group tolerance and the availability of the corresponding organometallic reagent.

Buchwald-Hartwig Amination and Other C-N/C-O Coupling Transformations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. organic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry for the preparation of anilines and their derivatives. researchgate.net In the case of this compound, the Buchwald-Hartwig amination can be directed to selectively occur at the C-I bond. acs.org

Recent studies have highlighted the ability to achieve highly selective C-I bond amination in the presence of a C-Br bond by careful selection of the palladium catalyst and ligands. acs.org This selectivity allows for the synthesis of bromo-substituted N-aryl compounds, which are valuable intermediates for further functionalization.

Beyond C-N bond formation, palladium and copper-catalyzed systems can also be employed for the formation of carbon-oxygen (C-O) bonds, such as in the synthesis of diaryl ethers. acs.orgresearchgate.net These reactions, often referred to as Ullmann-type couplings, can also be tailored to exhibit selectivity for the more reactive aryl iodide bond. mdpi.com

Table 3: Selective Buchwald-Hartwig Amination
SubstrateAmineCatalyst SystemMajor ProductSelectivity
1-Bromo-4-iodobenzeneAniline (B41778)Pd₂(dba)₃, Ligand, Base4-Bromo-N-phenylanilineHigh for C-I

Hirao P-C Coupling Reactions

The Hirao coupling reaction is a palladium-catalyzed cross-coupling process for the formation of a carbon-phosphorus bond, typically between an aryl halide and a P(O)H compound such as a dialkyl phosphite (B83602) or a secondary phosphine (B1218219) oxide. wikipedia.orgasau.ru In dihalogenated substrates like this compound, the significant difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for selective coupling. The C-I bond, being weaker, preferentially undergoes oxidative addition to the palladium(0) catalyst, enabling the regioselective formation of an arylphosphonate or arylphosphine oxide at the C-1 position while leaving the C-Br bond intact.

Research on the Hirao coupling of the closely related 1-bromo-4-iodobenzene demonstrates this selectivity. mdpi.com The reaction with P(O)H reagents can be tuned to favor monosubstitution at the iodine-bearing carbon. For instance, palladium-catalyzed reactions with diphenylphosphine (B32561) oxide or diethyl phosphite show high selectivity for the displacement of the iodide. mdpi.com Improved protocols using catalysts like Pd(OAc)₂ complexed with ligands such as 1,1′-bis(diphenylphosphino)ferrocene (dppf) can enhance efficiency and expand the substrate scope, even allowing for the use of less reactive aryl chlorides in some cases. nih.gov While specific studies on this compound are not prevalent, the principles established with 1-bromo-4-iodobenzene are directly applicable, where the C-I bond serves as the primary reactive site for P-C bond formation. mdpi.comnih.gov

Table 1. Regioselective Hirao P-C Coupling of 1-Bromo-4-iodobenzene.
P-ReagentCatalyst/LigandBaseSolventTemperature (°C)ProductYield (%)Reference
Diphenylphosphine oxidePd(PPh₃)₄NEt₃Toluene110(4-Bromophenyl)diphenylphosphine oxide85 mdpi.com
Diethyl phosphitePd(OAc)₂/dppfNEt₃THF68Diethyl (4-bromophenyl)phosphonate48 mdpi.com

Regioselective Functionalization Beyond Cross-Coupling

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective deprotonation of an aromatic ring. baranlab.org The reaction is guided by a directed metalation group (DMG), which is typically a heteroatom-containing functionality that coordinates to an organolithium base, directing deprotonation to a nearby ortho-position. baranlab.orgharvard.edu In this compound, the ethoxy group can function as a DMG. The oxygen's lone pairs can coordinate the lithium reagent, directing metalation (lithiation) to the C-3 position. Groups like methoxy (B1213986) and ethoxy are well-established ortho-directors. libretexts.orgresearchgate.net

However, in polyhalogenated aromatic systems, a competition arises between DoM and halogen-metal exchange. researchgate.net Halogen-metal exchange is a rapid reaction, especially with aryl iodides and bromides. The general reactivity for this exchange is I > Br > Cl. researchgate.net For this compound, treatment with an alkyllithium reagent like n-BuLi could lead to three potential outcomes:

Directed ortho-metalation at C-3, guided by the ethoxy group.

Iodine-lithium exchange at C-1, due to the high reactivity of the C-I bond.

Bromine-lithium exchange at C-4.

Studies on similar systems, such as dihalobenzenes with methoxy groups, show that iodine-lithium exchange is often the kinetically favored process over bromine-lithium exchange and DoM. researchgate.net The presence of a directing group can influence the regioselectivity of bromine-lithium exchange, often favoring exchange at the bromine atom ortho to the directing group. researchgate.net However, when iodine is present elsewhere on the ring, its intrinsic reactivity towards exchange often dominates, leading to a reversal of this selectivity. researchgate.net Therefore, for this compound, it is highly probable that metalation would occur preferentially at the C-1 position via iodine-lithium exchange, providing a synthetic handle for introducing a wide range of electrophiles at that specific site.

Nucleophilic aromatic substitution (SNA_r) on aryl halides is generally challenging but can occur under specific conditions, particularly if the ring is activated by electron-withdrawing groups. libretexts.org In molecules containing multiple halogens, the difference in leaving group ability can be exploited for selective substitution. The efficacy of a halide as a leaving group is inversely related to the strength of its bond to carbon. libretexts.orgchemguide.co.uk The carbon-halogen bond strengths decrease in the order C-F > C-Cl > C-Br > C-I. chemguide.co.uk

Consequently, iodide is the best leaving group among the halogens, and fluoride (B91410) is the worst. nih.govlibretexts.org This principle is fundamental to understanding the reactivity of this compound in nucleophilic substitution reactions. The C-I bond is significantly weaker than the C-Br bond, making the iodine atom a much better leaving group. libretexts.org As a result, nucleophiles will preferentially attack the carbon at the C-1 position to displace the iodide ion, leaving the bromo and ethoxy groups untouched. smolecule.comsmolecule.com This differential reactivity allows for the selective introduction of nucleophiles such as alkoxides, amides, or thiolates at the C-1 position. Computational studies on halobenzenes have confirmed that the Gibbs free energies for nucleophilic substitution reactions increase in the order I < Br < Cl < F, supporting the observed experimental reactivity. nih.gov

Table 2. Average Carbon-Halogen Bond Dissociation Energies in Aromatic Compounds.
BondApproximate Bond Energy (kJ/mol)Relative Reactivity as Leaving Group
C-I~234Highest
C-Br~285Intermediate
C-Cl~327Low

Data adapted from various sources. chemguide.co.uk

Direct C-H functionalization is an increasingly important strategy in organic synthesis that avoids the need for pre-functionalized starting materials. nih.gov In a molecule like this compound, two C-H bonds are available for such transformations at the C-3 and C-5 positions. Palladium-catalyzed C-H activation is a common method, often proceeding via a concerted metalation-deprotonation (CMD) pathway. rsc.orgresearchgate.net

The regioselectivity of C-H functionalization on this substrate would be influenced by several factors:

Directing Group Effect : The ethoxy group at C-2 is an ortho-directing group and would strongly favor the activation of the C-H bond at the C-3 position through chelation assistance. mdpi.comrsc.org

Steric Hindrance : The bulky iodine atom at C-1 might sterically hinder access to the C-H bond at C-6 (if it were present) and could influence the approach to the C-5 position. The bromine at C-4 would similarly affect the C-3 and C-5 positions.

Electronic Effects : The ethoxy group is an electron-donating group, which activates the ring towards electrophilic-type C-H activation processes. libretexts.org Conversely, the halogens are deactivating via induction but can participate in resonance. libretexts.org

While ortho-C-H activation directed by the ethoxy group is a likely pathway, more advanced strategies could target the C-5 position. rsc.org For example, the development of ligands and templates that enable meta-selective C-H functionalization could potentially be applied to activate the C-5 position relative to the ethoxy directing group. mdpi.com Kinetic studies on similar systems often reveal that the C-H activation step is rate-determining. rsc.org

Mechanistic Insights into Aryl Halide Reactivity

The differential reactivity of the C-I and C-Br bonds in this compound is most prominently exploited in palladium-catalyzed cross-coupling reactions. The mechanism of these reactions, such as Suzuki or Hirao couplings, hinges on a catalytic cycle involving oxidative addition and reductive elimination steps. mdpi.comresearchgate.net

Oxidative Addition : The cycle typically begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. mdpi.com This step involves the cleavage of the carbon-halogen bond and the formation of a new arylpalladium(II) species. Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, oxidative addition occurs much more readily at the C-1 position of this compound. researchgate.net This step is generally the rate-determining step in the catalytic cycle and dictates the regioselectivity of the first coupling reaction. The resulting intermediate is an (4-bromo-2-ethoxyphenyl)palladium(II) iodide complex.

Transmetalation (for Suzuki) or Coordination/Deprotonation (for Hirao) : The arylpalladium(II) intermediate then reacts with the coupling partner. In a Suzuki reaction, this involves transmetalation with an organoboron reagent. In a Hirao coupling, the P(O)H reagent coordinates to the palladium center and is deprotonated.

Reductive Elimination : The final step of the cycle is reductive elimination, where the two organic fragments on the palladium(II) center couple to form the new C-C or C-P bond, regenerating the palladium(0) catalyst. mdpi.com

This sequence allows for the selective functionalization at the C-1 position. If desired, a second, typically more forcing, cross-coupling reaction can then be carried out at the less reactive C-4 (bromo) position. This stepwise reactivity, rooted in the fundamental principles of oxidative addition, makes this compound a valuable substrate for the controlled, site-selective synthesis of polysubstituted aromatic compounds.

Role of Steric and Electronic Effects on Regioselectivity

The regioselectivity of metal-catalyzed cross-coupling reactions involving this compound is intricately governed by a combination of steric and electronic factors originating from its unique substitution pattern. The presence of three different substituents on the benzene (B151609) ring—iodine, bromine, and an ethoxy group—creates a nuanced reactivity landscape that allows for selective functionalization at either the C-I or C-Br bond.

The primary determinant of regioselectivity is the differential reactivity of the carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond. researchgate.net This inherent difference in bond energy means that oxidative addition to a low-valent metal catalyst, typically the rate-determining step in cross-coupling cycles like Suzuki-Miyaura or Heck reactions, occurs preferentially at the C-I bond. researchgate.netrsc.org Consequently, reactions performed under standard conditions typically result in the selective substitution of the iodine atom.

Steric hindrance further refines the regiochemical outcome. The ethoxy group ortho to the iodine atom and meta to the bromine atom imposes steric bulk. While this hindrance is not excessively large, it can influence the approach of the bulky catalytic complex. However, in most cross-coupling scenarios, the energetic favorability of cleaving the weaker C-I bond outweighs the steric influence of the adjacent ethoxy group. The positional arrangement of the substituents is critical; swapping the positions of the bromine and iodine atoms would alter these electronic and steric influences, thereby impacting the regioselectivity of reactions. In situations where reactions are conducted under conditions that might activate the C-Br bond, such as using specific catalysts or elevated temperatures, the steric environment around the bromine at C-4 becomes more relevant.

Table 1: Influence of Substituents on Regioselectivity

Factor Effect on this compound Primary Outcome
Electronic (Bond Strength) C-I bond is weaker and more easily cleaved than the C-Br bond. researchgate.netSelective oxidative addition at the C-1 (Iodo) position.
Electronic (Substituent Effects) The ethoxy group is electron-donating, while halogens are electron-withdrawing.Modulates overall ring reactivity, but C-I bond lability is the dominant factor.
Steric Hindrance The ethoxy group at C-2 provides steric bulk near the iodine atom.Can influence catalyst approach, but is generally overcome by the high reactivity of the C-I bond.

Radical Pathways in Halogenated Arene Transformations

While many transformations of halogenated arenes proceed via two-electron pathways involving organometallic intermediates, the participation of radical species offers alternative mechanistic routes. For this compound, radical pathways can be initiated under specific conditions, such as photolysis, high temperatures, or through single-electron transfer (SET) processes with certain reagents or catalysts.

The formation of radical intermediates in reactions of dihalogenated arenes is a known phenomenon. One potential pathway involves the formation of an electron donor-acceptor (EDA) complex. acs.org In such a scenario, an electron-rich species (donor) can interact with the electron-deficient halogenated benzene ring (acceptor) of this compound. Upon photoirradiation, this complex can undergo an electron transfer, generating an aryl radical anion. acs.org This intermediate is unstable and can fragment by cleaving the weakest carbon-halogen bond—the C-I bond—to produce an aryl radical and an iodide anion. This aryl radical is a highly reactive intermediate that can then participate in subsequent propagation steps, such as hydrogen atom abstraction or addition to an unsaturated system.

The probability of a radical mechanism can often be investigated through experimental means. For instance, the introduction of a radical scavenger, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), into the reaction mixture can test for the presence of radical intermediates. nih.gov If the reaction is inhibited or quenched by TEMPO, it provides strong evidence for a radical pathway. nih.gov

Copper-catalyzed reactions, in particular, are known to sometimes proceed via SET mechanisms that generate radical species. beilstein-journals.org For example, a Cu(I) catalyst could undergo a one-electron oxidation to Cu(II) while reducing the aryl halide to an aryl radical. This pathway can be competitive with or exclusive of the traditional oxidative addition/reductive elimination cycle. Such mechanisms have been proposed in various transformations, including aminations and coupling reactions. nih.govbeilstein-journals.org The specific reaction conditions, including the nature of the solvent, ligand, and base, can significantly influence whether an ionic or a radical pathway is favored. beilstein-journals.org

Table 2: Potential Radical Formation and Interception

Initiation Method Proposed Mechanism Key Intermediate Experimental Probe
Photolysis Formation and irradiation of an Electron Donor-Acceptor (EDA) complex. acs.orgAryl radical anion, followed by fragmentation to an aryl radical.Reaction sensitivity to light.
Single-Electron Transfer (SET) Electron transfer from a catalyst (e.g., Cu(I)) or a strong reductant. beilstein-journals.orgAryl radical.Inhibition by radical scavengers like TEMPO. nih.gov
Thermal Homolysis High-temperature cleavage of the C-I or C-Br bond.Aryl radical.Analysis of side products from radical recombination or abstraction.

Spectroscopic Analysis and Computational Studies of 4 Bromo 2 Ethoxy 1 Iodobenzene Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental to elucidating the structure and purity of chemical compounds. For 4-Bromo-2-ethoxy-1-iodobenzene, the available data is sparse.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, etc.)

High-resolution NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

¹H NMR Spectroscopy: Proton NMR data for this compound has been reported in the context of its use as a synthetic intermediate. The spectrum, recorded in deuterated dimethyl sulfoxide (B87167) (d6-DMSO) at 400 MHz, shows characteristic signals for the ethoxy group and the aromatic protons.

The ethoxy group gives rise to a quartet at approximately 4.09 ppm, resulting from the coupling of the methylene (B1212753) protons with the adjacent methyl protons. These methyl protons appear as a triplet at around 1.33 ppm.

The aromatic region of the spectrum displays three distinct signals corresponding to the protons on the benzene (B151609) ring. A doublet at 7.31 ppm (J = 8.2 Hz), a doublet at 7.24 ppm (J = 1.6 Hz), and a doublet of doublets at 7.10 ppm (J1 = 1.7 Hz, J2 = 8.1 Hz) are observed. This pattern is consistent with the trisubstituted aromatic ring of the title compound.

Interactive Data Table: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.31d8.2Aromatic CH
7.24d1.6Aromatic CH
7.10dd1.7, 8.1Aromatic CH
4.09q7.0-OCH₂CH₃
1.33t6.8-OCH₂CH₃

Note: Data obtained from a patent document; solvent is d6-DMSO.

¹³C and ¹⁹F NMR Spectroscopy: A thorough search of scientific databases and literature did not yield specific ¹³C or ¹⁹F NMR spectroscopic data for this compound.

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

Mass spectrometry provides information about the mass-to-charge ratio of a compound, confirming its molecular weight and offering insights into its fragmentation patterns. Infrared spectroscopy identifies the functional groups present in a molecule.

Mass Spectrometry (MS): Specific, detailed mass spectrometry data, including fragmentation patterns for this compound, is not readily available in published literature. One source mentions the use of Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring, noting a retention time of 1.18 minutes but with the comment "no ionization." This suggests that under the specific LC-MS conditions used, the compound did not readily form ions that could be detected by the mass spectrometer.

Infrared (IR) Spectroscopy: No specific experimental Infrared (IR) spectroscopy data for this compound could be located in the reviewed scientific literature.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. However, a search of crystallographic databases reveals that no crystal structure for this compound has been deposited or published. Therefore, no information on its solid-state structure, bond lengths, or bond angles is available.

Quantum Chemical Calculations and Molecular Modeling

Computational chemistry provides theoretical insights into the electronic properties and reactivity of molecules.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure, geometry, and reactivity of molecules. Despite its utility, no specific DFT studies focused on this compound have been identified in the scientific literature. Consequently, there are no published predictions of its electronic structure, molecular orbitals (HOMO/LUMO), or reactivity based on this method.

Computational Studies on Reaction Pathways and Transition States

Computational modeling can be employed to map out the energetic profiles of chemical reactions, including the identification of transition states. A review of the available literature indicates that no computational studies on the reaction pathways or transition states involving this compound have been published.

Thermochemical Analysis of Halogen-Substituted Benzene Derivatives

Quantum-chemical methods are frequently employed to calculate the gas-phase enthalpies of formation of halogen-substituted benzenes. kpfu.ru These computational approaches, combined with experimental techniques like transpiration, allow for the determination and validation of thermochemical data. kpfu.ru For instance, the temperature dependence of vapor pressures for various dihalogen-substituted benzenes has been studied to derive molar vaporization or sublimation enthalpies. kpfu.ru

The stability of halogenated benzenes is influenced by the nature of the halogen substituents and their positions on the benzene ring. The substitution of hydrogen atoms with halogens affects the electron distribution and molecular geometry, which in turn impacts the thermochemical properties. For example, the Gibbs free energy of formation for chlorinated and brominated phenols varies with the degree and position of halogenation. nih.gov

Enthalpy of Formation of Dihalogen-Substituted Benzenes

The enthalpy of formation is a key indicator of the energetic stability of a molecule. The following table presents the experimental gas-phase enthalpies of formation (ΔfH°(g)) for a selection of dihalogen-substituted benzenes at 298.15 K.

Table 1: Gas-Phase Enthalpies of Formation of Dihalogen-Substituted Benzenes at 298.15 K

Compound ΔfH°(g) (kJ/mol)
1,2-Difluorobenzene -310.3
1,3-Difluorobenzene -314.1
1,4-Difluorobenzene -312.5
1,2-Dichlorobenzene -23.9
1,3-Dichlorobenzene -29.0
1,4-Dichlorobenzene -29.7
1,2-Dibromobenzene 78.4
1,3-Dibromobenzene 72.8
1,4-Dibromobenzene 71.0
1-Bromo-2-chlorobenzene 29.1
1-Bromo-3-chlorobenzene 22.8
1-Bromo-4-chlorobenzene 21.3
1-Chloro-2-iodobenzene 82.5
1-Chloro-3-iodobenzene 74.9

This table is generated based on data reported in the literature for dihalogen-substituted benzenes and serves to illustrate the trends in enthalpy of formation with respect to the nature and position of halogen substituents.

Vaporization Enthalpies of Dihalogen-Substituted Benzenes

The enthalpy of vaporization (ΔlgHm) is another important thermochemical parameter, representing the energy required to transform a substance from a liquid to a gaseous state. The following table provides vaporization enthalpies for some dihalogen-substituted benzenes at 298.15 K.

Table 2: Vaporization Enthalpies of Dihalogen-Substituted Benzenes at 298.15 K

Compound ΔlgHm (kJ/mol)
1,2-Dichlorobenzene 48.6
1,3-Dichlorobenzene 47.9
1,4-Dichlorobenzene 47.1
1,2-Dibromobenzene 58.1
1,3-Dibromobenzene 57.0
1,4-Dibromobenzene 56.4
1-Bromo-2-chlorobenzene 53.6
1-Bromo-3-chlorobenzene 52.8
1-Bromo-4-chlorobenzene 52.2
1-Chloro-2-iodobenzene 59.4
1-Chloro-3-iodobenzene 58.3

This table is compiled from literature data for dihalogen-substituted benzenes to demonstrate the effect of halogen substitution on vaporization enthalpy.

Strategic Applications of 4 Bromo 2 Ethoxy 1 Iodobenzene As a Versatile Synthetic Building Block

Construction of Complex Polyaromatic Systems

The dihalogenated nature of 4-bromo-2-ethoxy-1-iodobenzene, with two distinct halogens, is particularly advantageous in the synthesis of complex polyaromatic hydrocarbons (PAHs). The greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions allows for selective, stepwise functionalization. This chemoselectivity is crucial for building intricate polycyclic frameworks.

A general and effective strategy for synthesizing polyaromatic systems involves a sequence of palladium-catalyzed cross-coupling reactions. For instance, a Sonogashira coupling can be performed selectively at the iodine position, taking advantage of the higher reactivity of the C-I bond. This would be followed by a subsequent Suzuki or Stille coupling at the less reactive bromine position. This sequential approach allows for the controlled introduction of different aromatic or acetylenic fragments, leading to the construction of unsymmetrical and highly substituted PAHs.

Table 1: Reactivity of Halides in Palladium-Catalyzed Cross-Coupling Reactions

HalogenBondRelative Rate of Oxidative Addition
IodineC-IFastest
BromineC-BrIntermediate
ChlorineC-ClSlowest

This table illustrates the general trend in reactivity, which forms the basis for selective cross-coupling reactions with dihalogenated substrates like this compound.

While specific examples detailing the use of this compound in the synthesis of complex polyaromatic systems are not extensively documented in readily available literature, the principles of sequential cross-coupling on similar bromo-iodobenzene scaffolds are well-established. These reactions are fundamental to the construction of larger, conjugated systems with potential applications in materials science.

Precursor for Advanced Materials Chemistry

The structural motifs accessible from this compound are of significant interest in the field of advanced materials chemistry, particularly for organic electronics. The ability to introduce different functionalities through sequential cross-coupling reactions allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules.

For example, by introducing electron-donating and electron-accepting groups at the 1- and 4-positions, donor-acceptor-type molecules can be synthesized. These materials are crucial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ethoxy group at the 2-position can also play a role in modulating the solubility and solid-state packing of these materials, which are critical parameters for device performance.

Table 2: Potential Applications in Advanced Materials Chemistry

Application AreaPotential Role of this compound Derivatives
Organic Light-Emitting Diodes (OLEDs)Synthesis of novel host and emissive materials.
Organic Photovoltaics (OPVs)Precursors for donor and acceptor materials in the active layer.
Organic Field-Effect Transistors (OFETs)Building blocks for organic semiconductors.

This table outlines the potential applications of derivatives synthesized from this compound in the field of advanced materials.

Research into the synthesis of conjugated bridged triphenylenes for OLED applications highlights the importance of functionalized aromatic building blocks. While not specifically mentioning this compound, the synthetic strategies employed are highly relevant and demonstrate the potential of such precursors in creating electroluminescent materials.

Intermediate in Natural Product and Pharmaceutical Scaffold Synthesis

The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of complex natural products and pharmaceutical scaffolds. The ability to perform regioselective reactions is paramount in multi-step syntheses where precise control over the introduction of functional groups is required.

Synthesis of Alkaloid Precursors

Alkaloids are a diverse class of naturally occurring compounds, many of which possess significant biological activity. The synthesis of complex alkaloid frameworks often requires the use of highly functionalized aromatic precursors. The ortho-alkoxy-iodobenzene moiety is a structural feature found in the precursors to certain classes of alkaloids.

While direct examples of the use of this compound in the total synthesis of specific alkaloids are not prevalent in the literature, its structural features are highly relevant. For instance, the synthesis of various alkaloid precursors often involves the coupling of functionalized aryl halides. The differential reactivity of the halogens in this compound would allow for the sequential introduction of different molecular fragments, a key strategy in building the complex carbon skeletons of alkaloids. The ethoxy group can also serve as a handle for further functionalization or as a directing group in subsequent reactions.

Enabling Access to Highly Functionalized Aryl Architectures

The primary utility of this compound lies in its capacity to serve as a scaffold for the creation of highly functionalized and sterically congested aryl architectures. The sequential nature of the cross-coupling reactions that can be performed on this molecule allows for a high degree of control over the final structure.

Table 3: Common Cross-Coupling Reactions for Aryl Halides

ReactionCoupling PartnersBond Formed
Suzuki CouplingOrganoboron ReagentC-C
Sonogashira CouplingTerminal AlkyneC-C (sp)
Stille CouplingOrganotin ReagentC-C
Heck CouplingAlkeneC-C (sp²)
Buchwald-Hartwig AminationAmineC-N

This table summarizes some of the key cross-coupling reactions that can be applied to functionalize this compound, highlighting its versatility in forming various types of chemical bonds.

The typical synthetic sequence would involve an initial, milder cross-coupling reaction at the more reactive C-I bond, followed by a second, more forcing cross-coupling at the C-Br bond. This allows for the introduction of two different substituents with high regioselectivity. Furthermore, the ethoxy group, being ortho to the iodine, can exert steric and electronic effects that may influence the reactivity and selectivity of these coupling reactions. This controlled, stepwise approach is invaluable for the synthesis of complex biaryls, triaryls, and other highly substituted aromatic compounds that are difficult to access through other methods. These highly functionalized aryl architectures are common motifs in pharmaceuticals, agrochemicals, and materials science.

This compound is a strategically important synthetic building block due to the orthogonal reactivity of its two different halogen atoms. This feature enables the selective and sequential introduction of various functional groups through a range of cross-coupling reactions. While specific, named applications in the literature are still emerging, the fundamental principles of its reactivity make it a highly valuable tool for the construction of complex polyaromatic systems, the development of precursors for advanced materials, and the synthesis of intricate scaffolds for natural products and pharmaceuticals. The continued exploration of the synthetic potential of this compound is expected to lead to the discovery of novel molecules with interesting and useful properties.

Concluding Remarks and Future Research Perspectives

Summary of Key Advancements in 4-Bromo-2-ethoxy-1-iodobenzene Chemistry

The chemistry of this compound is fundamentally linked to advancements in palladium-catalyzed cross-coupling reactions. The ability to selectively activate the C-I bond over the C-Br bond is a cornerstone of its application. This selectivity is primarily governed by the bond dissociation energies (C-I < C-Br) and the kinetics of oxidative addition to a Palladium(0) catalyst, where the C-I bond reacts preferentially under milder conditions. tcichemicals.com

Key advancements revolve around the chemoselective functionalization of this molecule through seminal reactions such as:

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the aryl halide with an organoboron species. libretexts.orgnih.gov For this compound, the reaction can be tuned to first couple at the iodine position, preserving the bromine for a subsequent, different coupling reaction. tcichemicals.com

Sonogashira Coupling: Used for forming carbon-carbon bonds with terminal alkynes, this reaction also proceeds selectively at the more reactive C-I bond. libretexts.orgorganic-chemistry.org This allows for the introduction of an alkynyl moiety while leaving the C-Br bond available for further transformation. The higher reactivity of aryl iodides compared to aryl bromides is a well-documented principle in this coupling. wikipedia.org

Buchwald-Hartwig Amination: This method facilitates the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org The selective amination at the C-I position of dihaloarenes has been demonstrated, providing a pathway to complex aniline (B41778) derivatives. acs.org

These selective transformations have established this compound as a versatile platform for creating diverse biaryl, aryl-alkyne, and aryl-amine structures, which are common motifs in pharmaceuticals, agrochemicals, and materials science. nbinno.comnbinno.com

Emerging Methodologies for Enhanced Synthetic Control and Efficiency

While traditional palladium catalysis has been effective, the field is continually evolving to offer greater control, efficiency, and sustainability. These emerging methodologies are directly applicable to substrates like this compound.

Advanced Catalyst Systems: The development of sophisticated phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands has led to catalyst systems with improved activity and selectivity. nih.gov These catalysts can operate under milder conditions, tolerate a wider range of functional groups, and in some cases, even invert the conventional regioselectivity. nih.gov For instance, specific ligand designs can influence the oxidative addition step, potentially allowing for selective activation of the C-Br bond if desired, although this remains a significant challenge.

Flow Chemistry: Continuous-flow reactors offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation. rsc.org The Sonogashira coupling, for example, has been successfully implemented in flow regimes, which can lead to higher yields and cleaner reactions. rsc.org This technology could be applied to the selective coupling of this compound, allowing for more efficient and scalable syntheses.

Base Metal Catalysis: To address the cost and environmental concerns associated with precious metals like palladium, research into catalysts based on more abundant metals such as nickel and copper is expanding. acsgcipr.org Nickel catalysts, in particular, have shown great promise in Buchwald-Hartwig-type aminations and can exhibit different selectivity profiles compared to palladium. acs.org

The table below summarizes representative conditions for achieving regioselective cross-coupling, highlighting the typical parameters that can be modulated for enhanced control.

Reaction Type Selective Target Typical Catalyst Typical Base Typical Solvent Key Feature
Suzuki-MiyauraC-I BondPd(PPh₃)₄Na₂CO₃, K₂CO₃Toluene, Dioxane/H₂OReaction proceeds under relatively mild conditions.
SonogashiraC-I BondPdCl₂(PPh₃)₂, CuIEt₃N, i-Pr₂NHTHF, TolueneCopper(I) co-catalyst is crucial for activating the alkyne.
Buchwald-HartwigC-I BondPd₂(dba)₃ + LigandNaOt-Bu, K₃PO₄Toluene, DioxaneChoice of ligand is critical for reaction efficiency.
Suzuki-MiyauraC-Br BondMore active Pd catalyst (e.g., with Buchwald ligands)Cs₂CO₃, K₃PO₄Toluene, DioxaneRequires more forcing conditions or a more active catalyst system after C-I has reacted.

This table presents generalized conditions based on established principles for dihaloarenes. Specific conditions for this compound would require empirical optimization.

Q & A

Q. What are the standard synthetic routes for 4-Bromo-2-ethoxy-1-iodobenzene, and how do substituent positions influence reaction pathways?

Methodological Answer: The synthesis typically involves sequential halogenation and alkoxylation. For example:

Iodination/Bromination: Start with a dihalogenated benzene derivative (e.g., 1,2-dibromobenzene) and perform selective substitution.

Ethoxy Introduction: Use nucleophilic aromatic substitution (SNAr) with sodium ethoxide under anhydrous conditions, leveraging the directing effects of halogens. The iodine atom at the 1-position deactivates the ring, while bromine at the 4-position directs ethoxy substitution to the 2-position.

Key Considerations:

  • Substituent electronic effects: Iodo groups are poor directors compared to bromine but enhance ring deactivation.
  • Steric hindrance from the ethoxy group may reduce yields if not optimized.

Q. Table 1: Comparative Yields in Substituted Benzene Derivatives

CompoundSubstituent PositionsYield (%)Reference
4-Bromo-2-ethoxy-1-methylbenzene1-Me, 2-OEt, 4-Br72
1-Bromo-4-iodobenzene1-I, 4-Br68

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers expect?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Expect a singlet for the ethoxy group (-OCH₂CH₃) at δ 1.3–1.5 ppm (triplet for CH₃) and δ 3.8–4.1 ppm (quartet for CH₂). Aromatic protons appear as multiplets between δ 6.8–7.5 ppm.
    • ¹³C NMR: Iodo (C-I) and bromo (C-Br) carbons resonate at δ 90–110 ppm and δ 105–120 ppm, respectively.
  • Mass Spectrometry (MS): Look for molecular ion peaks at m/z 326 (M⁺ for C₈H₈BrIO) and fragment peaks corresponding to Br/I loss.

Q. Table 2: Key Spectroscopic Data for Halogenated Benzene Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)Reference
1-Bromo-4-iodobenzene7.2–7.6 (m)94.5 (C-I), 122.1 (C-Br)282.9
4-Bromo-2-ethylbenzene1.2 (t), 2.6 (q)28.5 (CH₂), 140.1 (C-Br)199.0

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental crystallographic data and computational models for this compound?

Methodological Answer:

  • Refinement with SHELX: Use SHELXL () to refine X-ray diffraction data, adjusting thermal parameters and occupancy factors to match observed electron density.
  • DFT Calculations: Compare bond lengths/angles from crystallography (e.g., C-I = ~2.09 Å) with density functional theory (DFT) models. Discrepancies >0.05 Å may indicate crystal packing effects or model inaccuracies.

Case Study:

  • In 1-Bromo-2-(4-methoxyphenoxy)ethane (), stacking interactions caused deviations in predicted vs. observed C-Br bond lengths. Adjusting for van der Waals forces resolved the mismatch .

Q. What strategies optimize the regioselectivity of cross-coupling reactions involving this compound?

Methodological Answer:

  • Catalyst Selection: Use Pd(PPh₃)₄ for Suzuki couplings (activates bromine) or CuI for Ullmann reactions (prefers iodine).
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance oxidative addition of Pd to C-Br bonds.
  • Steric Mitigation: Bulkier ligands (e.g., XPhos) improve selectivity for less-hindered positions.

Example:

  • In 4-Bromo-2-ethyl-1-iodobenzene (), Pd-catalyzed coupling at the bromine site achieved >80% selectivity .

Q. How does the ethoxy group influence the stability and reactivity of this compound compared to methyl or fluoro substituents?

Methodological Answer:

  • Electronic Effects: Ethoxy is electron-donating (+M effect), activating the ring toward electrophilic substitution but deactivating toward nucleophilic attacks.
  • Steric Effects: Ethoxy’s larger size reduces reaction rates at adjacent positions.

Q. Table 3: Substituent Effects on Reaction Rates

SubstituentElectronic EffectRelative Rate (SNAr)Reference
-OEt+M (activating)1.0 (baseline)
-F-I (deactivating)0.3
-CH₃+I (activating)1.2

Q. How can computational chemistry predict the stability of this compound derivatives under varying thermal conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Compare experimental decomposition temperatures (e.g., 180–220°C for similar bromo/iodo compounds) with DFT-predicated bond dissociation energies (BDEs).
  • Molecular Dynamics (MD): Simulate thermal degradation pathways, focusing on C-I bond cleavage as the primary instability source.

Reference: Steric hindrance in 4,4-dimethylcyclohexene derivatives () increased thermal stability by 15% .

Note to Researchers:
For structural ambiguities, cross-validate NMR/X-ray data with computational models and refine using SHELX . Always prioritize safety protocols for halogen handling (e.g., MSDS in ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.